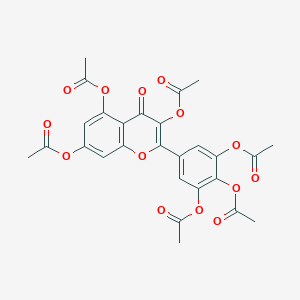

Myricetin hexaacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14813-29-7 |

|---|---|

Molecular Formula |

C27H22O14 |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

[3,5-diacetyloxy-4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-7-yl] acetate |

InChI |

InChI=1S/C27H22O14/c1-11(28)35-18-9-19(36-12(2)29)23-20(10-18)41-25(27(24(23)34)40-16(6)33)17-7-21(37-13(3)30)26(39-15(5)32)22(8-17)38-14(4)31/h7-10H,1-6H3 |

InChI Key |

QBFUXEWYAKYOPN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Other CAS No. |

14813-29-7 |

Origin of Product |

United States |

Synthetic Methodologies for Myricetin Hexaacetate

Chemical Synthesis through Acetylation of Myricetin (B1677590)

The most common method for synthesizing myricetin hexaacetate is the acetylation of myricetin. researchgate.netkci.go.kr This reaction involves the introduction of acetyl groups to the hydroxyl (-OH) moieties of the myricetin molecule. The process typically utilizes an acetylating agent, such as acetic anhydride (B1165640) or vinyl acetate (B1210297), often in the presence of a catalyst. mdpi.comnih.gov The acetylation converts the polar hydroxyl groups into less polar acetate esters, resulting in the formation of 3,3',4',5,5',7-hexaacetate myricetin. kci.go.kr This structural modification significantly alters the physicochemical properties of the parent flavonoid.

Enzymatic approaches to acetylation have also been explored, offering a high degree of regioselectivity. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CaLB), have been successfully employed to catalyze the acylation of myricetin. mdpi.comnih.gov These biocatalytic methods are considered greener alternatives to traditional chemical synthesis. kci.go.kr

Optimization of Reaction Parameters for this compound Production

To maximize the yield and efficiency of this compound synthesis, several reaction parameters can be optimized. Key factors that influence the outcome of the acetylation reaction include the choice of solvent, temperature, molar ratio of reactants, and catalyst concentration. mdpi.com

Table 1: Optimization of Reaction Conditions for Myricetin Acetylation

| Parameter | Investigated Range/Options | Optimal Condition/Observation | Reference |

|---|---|---|---|

| Catalyst Concentration | 5 mg/mL to 80 mg/mL (for immobilized lipases) | Higher enzyme concentration generally increases the reaction rate. | mdpi.com |

| Molar Ratio (Myricetin:Vinyl Acetate) | 1:10 to 1:100 | A higher molar ratio of the acyl donor can drive the reaction towards higher conversion. | mdpi.com |

| Solvent | Acetonitrile, Acetone, tert-Amyl alcohol, Methyl tert-butyl ether (MTBE) | MTBE was found to be an effective solvent for the enzymatic acetylation of myricetin. | mdpi.com |

| Temperature | 50 °C | This temperature was used for enzymatic acetylation reactions. | mdpi.com |

Research has shown that for enzymatic acetylation using immobilized lipases, parameters such as enzyme concentration and the molar ratio of the flavonoid to the acyl donor significantly impact the conversion yield. mdpi.com For instance, in one study, the acetylation of myricetin was investigated using various concentrations of nanobiocatalysts and different molar ratios of myricetin to vinyl acetate. mdpi.com The choice of solvent is also critical, with solvents like methyl tert-butyl ether (MTBE) proving effective for lipase-catalyzed reactions. mdpi.com

Principles of Sustainable Chemistry in Flavonoid Derivatization

The synthesis of flavonoid derivatives like this compound is increasingly being guided by the principles of green chemistry. researchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of flavonoid derivatization, this translates to the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. frontiersin.org

Biocatalytic methods, such as the use of lipases for acetylation, are prime examples of green chemistry in action. mdpi.comthieme-connect.com These enzymatic reactions are often conducted under milder conditions than traditional chemical methods, which can require harsh reagents and high temperatures. thieme-connect.com Furthermore, the high selectivity of enzymes can reduce the formation of unwanted byproducts, simplifying purification processes and minimizing waste. mdpi.comthieme-connect.com

Spectroscopic Characterization and Structural Elucidation of Myricetin Hexaacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Acetyl Moiety Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. researchgate.net In the case of myricetin (B1677590) hexaacetate, NMR is particularly crucial for confirming the presence and placement of the six acetyl groups attached to the myricetin core.

¹H-NMR spectroscopy provides information about the chemical environment of protons within a molecule. For myricetin hexaacetate, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the protons of the acetyl groups and the aromatic protons of the flavonoid skeleton.

For comparison, the ¹H-NMR spectrum of the parent myricetin shows aromatic proton signals at various chemical shifts, including peaks around δ 6.18, 6.37, and 7.34 ppm in deuterated methanol (B129727) (CD3OD). nih.gov Upon acetylation, the chemical shifts of these aromatic protons would be expected to shift due to the change in the electronic environment.

Table 1: Expected ¹H-NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) |

| Acetyl Protons (CH₃) | 2.0 - 2.5 |

| Aromatic Protons | 6.0 - 8.0 |

This table is predictive and based on general knowledge of flavonoid NMR spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FT-IR is instrumental in confirming the conversion of the hydroxyl groups of myricetin to ester groups.

The FT-IR spectrum of myricetin shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic groups. researchgate.net For instance, a broad band around 3422 cm⁻¹ corresponds to the stretching vibrations of the hydroxyl groups, while a sharp peak around 1663 cm⁻¹ is indicative of the carbonyl group of the γ-pyrone ring. researchgate.net Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. researchgate.net

Upon acetylation to form this compound, the broad -OH stretching band would disappear, and a new, strong absorption band characteristic of the ester carbonyl (C=O) group would appear at a higher wavenumber, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the acetate (B1210297) groups would also give rise to new bands in the fingerprint region (approximately 1200-1300 cm⁻¹).

Table 2: Key FT-IR Absorption Bands for Myricetin and this compound

| Functional Group | Myricetin (cm⁻¹) | This compound (Expected, cm⁻¹) |

| O-H Stretch | ~3422 researchgate.net | Absent |

| C=O Stretch (γ-pyrone) | ~1663 researchgate.net | ~1650-1660 |

| C=O Stretch (Ester) | Absent | ~1735-1750 |

| Aromatic C=C Stretch | ~1603, 1514 researchgate.net | ~1600-1450 |

| C-O Stretch (Ester) | Absent | ~1200-1300 |

Advanced Mass Spectrometry for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. researchgate.net For flavonoid derivatives like this compound, advanced MS techniques are crucial for obtaining a detailed molecular fingerprint. benthamdirect.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₂₇H₂₄O₁₄), the expected exact mass can be calculated. The protonated molecule [M+H]⁺ would have a specific m/z value that can be precisely measured by HRMS to confirm the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. mdpi.com This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

In the case of this compound, the precursor ion (e.g., [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would correspond to the loss of one or more acetyl groups (as ketene (B1206846), CH₂=C=O, with a mass of 42 Da, or acetic acid, CH₃COOH, with a mass of 60 Da) and cleavages of the flavonoid backbone.

The fragmentation pattern of the parent myricetin is well-documented and involves retro-Diels-Alder (rDA) reactions that cleave the C-ring. researchgate.net For instance, the protonated myricetin molecule (m/z 319) can fragment to produce characteristic ions. researchgate.net The MS/MS spectrum of this compound would be expected to show a series of neutral losses of 42 Da or 60 Da, corresponding to the acetyl groups, followed by fragmentation of the myricetin core. The analysis of these fragmentation pathways allows for the unambiguous identification of the compound and the location of the acetyl groups.

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Interpretation |

| [M+H]⁺ | 42.0106 | [M+H - C₂H₂O]⁺ | Loss of one ketene from an acetyl group |

| [M+H]⁺ | 60.0211 | [M+H - C₂H₄O₂]⁺ | Loss of one acetic acid from an acetyl group |

| ... | ... | ... | Subsequent losses of acetyl groups |

| ... | ... | ... | Fragmentation of the myricetin core |

This table is predictive and based on general principles of flavonoid fragmentation.

Other Spectroscopic Techniques in Flavonoid Derivative Analysis

While NMR, FT-IR, and MS are the primary tools for the structural elucidation of this compound, other spectroscopic techniques can provide complementary information in the broader analysis of flavonoid derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the conjugation system of flavonoids. researchgate.net The UV-Vis spectrum of a flavonoid typically shows two main absorption bands, Band I (related to the B-ring) and Band II (related to the A-ring). researchgate.net Acetylation of the hydroxyl groups can cause a shift in the absorption maxima (λmax) of these bands, providing further evidence of the chemical modification. nih.gov

Circular Dichroism (CD) Spectroscopy: For chiral flavonoid derivatives, Circular Dichroism (CD) spectroscopy can be used to determine the stereochemistry of the molecule. researchgate.net While myricetin itself is achiral, derivatives with chiral centers can be analyzed by CD to establish their absolute configuration.

These spectroscopic methods, when used in combination, provide a comprehensive and unambiguous characterization of the chemical structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to characterize the electronic transitions within a molecule, providing valuable insights into its conjugation system. The UV-Vis spectrum of a flavonoid typically exhibits two major absorption bands, designated as Band I and Band II. Band I, appearing at longer wavelengths (typically 300-400 nm), is associated with the cinnamoyl system (B-ring and the C-ring's heterocyclic portion), while Band II, at shorter wavelengths (typically 240-280 nm), corresponds to the benzoyl system (A-ring).

The acetylation of the six hydroxyl groups in myricetin to form this compound leads to significant alterations in its UV-Vis absorption spectrum. The free hydroxyl groups in myricetin, particularly those at the 3, 5, and 4' positions, play a crucial role in the electronic delocalization and the resulting absorption maxima. Upon acetylation, these groups are converted to ester functionalities, which disrupts the original conjugation and auxochromic effects.

The molar extinction coefficients (ε), which are a measure of how strongly a chemical species absorbs light at a given wavelength, have also been determined for this compound in ethanol. photochemcad.comdoi.org These values are critical for the quantitative analysis of the compound.

UV-Vis Spectroscopic Data for this compound in Ethanol

| Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference |

|---|---|---|---|

| 253 nm | 16,700 M-1cm-1 | Ethanol | photochemcad.comdoi.org |

| 297 nm | 16,500 M-1cm-1 | Ethanol | doi.org |

Fluorescence Spectroscopy in Structural-Dependent Emission Studies

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. While the parent compound, myricetin, is known to exhibit fluorescence, detailed experimental data on the specific fluorescence properties of this compound are not extensively reported in the available scientific literature. However, the principles of fluorescence in flavonoids and the structural changes upon acetylation allow for a well-grounded discussion of its expected emissive behavior.

The fluorescence of flavonoids is often linked to excited-state intramolecular proton transfer (ESIPT) processes, which are highly dependent on the presence and location of hydroxyl groups. The acetylation of all six hydroxyl groups in this compound would preclude the possibility of ESIPT, leading to a significant alteration in its fluorescence characteristics compared to the parent molecule.

It is anticipated that this compound would exhibit a more "normal" fluorescence, originating from the decay of its lowest excited singlet state (S1) to the ground state (S0), without the large Stokes shifts typically associated with ESIPT. The emission spectrum would likely be influenced by the solvent polarity, a common characteristic for many fluorescent molecules.

While specific excitation and emission maxima for this compound are not documented in the reviewed literature, studies on other acetylated flavonoids can provide some insights. For instance, the acetylation of quercetin (B1663063), a structurally similar flavonoid, generally leads to a quenching of its native fluorescence. Therefore, it is plausible that this compound may exhibit weaker fluorescence intensity compared to myricetin. Further experimental studies are required to fully characterize the structural-dependent emission of this compound and to determine its quantum yield and fluorescence lifetime.

Investigation of in Vitro Biological Activities of Myricetin Hexaacetate

Anti-Inflammatory Modulatory Mechanisms

Myricetin (B1677590) hexaacetate has demonstrated significant anti-inflammatory properties in vitro, often showing greater potency than its parent compound, myricetin. researchgate.netkoreascience.kr These effects are attributed to its ability to interfere with multiple stages of the inflammatory cascade, from signaling molecules to the expression and activity of key enzymes and cytokines.

A key indicator of the anti-inflammatory potential of a compound is its ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, myricetin hexaacetate showed a pronounced, dose-dependent inhibitory effect on the production of both NO and PGE2. researchgate.netkoreascience.kr Notably, the acetylated form of myricetin exhibited a greater inhibitory effect on these signaling molecules compared to myricetin itself, suggesting that the structural modification enhances its anti-inflammatory activity. researchgate.netkoreascience.kr

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

| Treatment Concentration (µM) | NO Production (% of LPS Control) |

|---|---|

| 12.5 | Decreased |

| 25 | Significantly Decreased |

| 50 | Markedly Decreased |

Data synthesized from studies showing a dose-dependent decrease. researchgate.netkoreascience.kr

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), are crucial mediators of the inflammatory response. This compound has been shown to effectively lower the production of these cytokines in stimulated immune cells. researchgate.netkoreascience.kr Research indicates that this compound is a more potent inhibitor of IL-6 and IL-1β production than the parent myricetin compound. researchgate.netkoreascience.kr This suggests that the acetylation of myricetin enhances its ability to suppress the signaling pathways that lead to the expression of these key inflammatory proteins.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells

| Cytokine | Effect of this compound Treatment |

|---|---|

| Interleukin-6 (IL-6) | Dose-dependent reduction in production |

| Interleukin-1β (IL-1β) | Dose-dependent reduction in production |

Findings based on comparative analyses showing superior inhibitory effects compared to myricetin. researchgate.netkoreascience.kr

The production of NO and PGE2 is mediated by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The anti-inflammatory effect of this compound is directly linked to its ability to downregulate the expression of these enzymes. researchgate.netkoreascience.kr Western blot analyses have confirmed that treatment with this compound leads to a dose-dependent decrease in iNOS and COX-2 protein expression in LPS-stimulated macrophages. koreascience.kr This inhibitory action on enzyme expression is a primary mechanism for its reduction of NO and PGE2 levels, and this compound has been identified as a more potent inhibitor of both iNOS and COX-2 compared to myricetin. researchgate.netkoreascience.kr

The anti-inflammatory activities of this compound have been evaluated using established in vitro models. Specifically, the lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cell line is a widely used system to mimic an inflammatory response. researchgate.netkoreascience.kr In this model, LPS, a component of bacterial cell walls, induces a strong inflammatory reaction characterized by the production of the aforementioned signaling molecules, cytokines, and enzymes. researchgate.net The demonstrated ability of this compound to counteract these effects in this specific cell culture model provides strong evidence for its anti-inflammatory potential at the cellular level. researchgate.netkoreascience.kr

Antiproliferative and Cell Growth Regulatory Effects

While the anti-inflammatory properties of this compound are documented, its effects on cancer cell proliferation are less clear. The parent compound, myricetin, has been studied for its antiproliferative effects in various cancer cell lines. nih.govoaepublish.comfrontiersin.org

Based on available scientific literature, there is a lack of specific research investigating the antiproliferative and cell growth regulatory effects of this compound on human hepatocellular carcinoma cell lines, such as HepG2. Studies have extensively detailed the antiproliferative activities of the parent flavonoid, myricetin, in HepG2 and other cancer cells. oaepublish.comnih.govnih.gov However, current research on this compound has focused primarily on its enhanced anti-inflammatory activities, and its potential as an antiproliferative agent remains an area for future investigation. researchgate.netkoreascience.kr

Evaluation of Growth Suppression in Human Colorectal Carcinoma Cell Lines (e.g., HCT-116)

While direct studies on the growth-suppressive effects of this compound on human colorectal carcinoma cell lines are not extensively available in the reviewed literature, the parent compound, myricetin, has demonstrated notable inhibitory effects on various colon cancer cell lines. Research has shown that myricetin can inhibit the proliferation of HCT-116 and SW620 human colorectal cancer cells in a dose-dependent manner. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) for myricetin in HCT-116 cells was determined to be 83.45 µmol/L after 48 hours of treatment. nih.gov

Studies on myricetin have indicated that it can induce cytotoxicity and DNA condensation in human colon cancer cells. nih.gov For instance, in HCT-15 human colon cancer cells, myricetin treatment led to a dose-dependent increase in cell death. nih.gov The antiproliferative effects of myricetin are often attributed to its ability to induce apoptosis and autophagy by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway. nih.govnih.gov

Although specific data for this compound is lacking, the acetylation of flavonoids is a chemical modification strategy that can alter their biological activities. For other flavonoids like quercetin (B1663063), acetylation has been shown to modify its antitumor effects. mdpi.com Therefore, it is plausible that the acetylated form of myricetin could exhibit altered growth-suppressive properties in colorectal cancer cells, though dedicated experimental verification is required.

Interactive Data Table: IC50 Values of Myricetin in Human Colorectal Cancer Cell Lines

| Cell Line | Compound | IC50 (µmol/L) | Treatment Duration (hours) |

| HCT-116 | Myricetin | 83.45 | 48 |

| SW620 | Myricetin | 233.4 | 48 |

Note: Data for this compound is not available in the reviewed literature.

Comparative Analysis of Acetylated vs. Parent Flavonoid Antiproliferative Activity

A direct comparative analysis of the antiproliferative activity of this compound versus its parent flavonoid, myricetin, in human colorectal carcinoma cell lines is not well-documented in existing research. However, studies on other acetylated flavonoids provide insights into how this chemical modification can influence anticancer activity.

For instance, a study on myricetin derivatives in human leukemic cell lines revealed that a 3',5-diacetyl derivative of myricetin exhibited higher cytostatic and cytotoxic activities compared to a tetramethyl ether derivative, while the parent myricetin was inactive against the tested cell lines. researchgate.net This suggests that acetylation can, in some contexts, enhance the anticancer potential of myricetin.

In the case of quercetin, another well-studied flavonoid, its acetylated derivative, 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q), demonstrated significantly higher antitumor activity compared to quercetin in human breast cancer cells. mdpi.com 4Ac-Q showed potent cell proliferation inhibition and apoptosis induction in both MCF-7 and MDA-MB-231 cell lines. mdpi.com This enhancement in activity is thought to be related to altered physicochemical properties, such as lipophilicity, which may improve cellular uptake.

Based on these findings with other flavonoids, it is hypothesized that the acetylation of myricetin to form this compound could potentially modulate its antiproliferative activity in colorectal cancer cells. However, without direct experimental evidence, this remains speculative. Further research is necessary to elucidate the specific effects of hexa-acetylation on the antiproliferative capacity of myricetin in the context of colorectal cancer.

Exploration of Other Phenotypic Modulations in Cellular Systems

Beyond antiproliferative effects, this compound and its parent compound, myricetin, may induce other phenotypic modulations in cellular systems. Myricetin has been shown to influence several cellular processes that are hallmarks of cancer.

Apoptosis and Autophagy: Myricetin is a known inducer of apoptosis in various cancer cell lines, including colorectal cancer. nih.govnih.gov It has been reported to increase the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax/Bcl-2, and to induce the release of apoptosis-inducing factor from mitochondria. nih.govnih.gov Furthermore, myricetin can induce autophagy in colon cancer cells, and interestingly, the inhibition of this autophagy can promote myricetin-induced apoptosis. nih.gov

Cell Cycle Arrest: The parent compound myricetin has been observed to cause cell cycle arrest in different cancer cells. For example, in hepatocellular carcinoma cells, myricetin can induce G2/M phase arrest. oaepublish.com

Invasion and Metastasis: Myricetin has shown potential in inhibiting cancer cell invasion and metastasis. In human hepatocellular carcinoma cells, it was found to inhibit migration and invasion, processes that are critical for metastasis. oaepublish.com

While these phenotypic modulations are well-documented for myricetin, the effects of this compound on these cellular processes have not been specifically investigated in the available literature. The acetylation of the hydroxyl groups on the flavonoid backbone could alter the molecule's interaction with cellular targets, potentially leading to different or enhanced phenotypic modulations. Further studies are required to determine the specific impact of this compound on apoptosis, autophagy, cell cycle progression, and the metastatic potential of cancer cells.

Structure Activity Relationship Sar and Mechanistic Insights for Myricetin Hexaacetate

Correlation of Acetylation with Enhanced Biological Potency

The conversion of myricetin (B1677590) to its peracetylated form, 3,3',4',5,5',7-myricetin hexaacetate (MYR-HA), has been demonstrated to significantly boost its anti-inflammatory capabilities. This enhancement is primarily linked to a modification of the molecule's physicochemical characteristics, most notably an increase in its lipophilicity. The replacement of myricetin's six hydroxyl groups with acetyl groups improves the compound's ability to pass through cellular membranes. koreascience.kr

A key reason for the heightened potency of MYR-HA is its greater lipophilicity when compared to the original myricetin compound. The calculated partition coefficient (XLOGP3), a measure of lipophilicity, is 1.9 for myricetin hexaacetate, which is higher than the 1.2 value for myricetin. koreascience.kr This increased lipid solubility is thought to allow for more effective interactions with cell membranes, potentially leading to greater absorption into the cells. koreascience.kr

This increased potency is evident in MYR-HA's superior capacity to suppress the production of pro-inflammatory molecules in mouse macrophage cells (RAW 264.7) that have been stimulated with lipopolysaccharide (LPS). koreascience.kr In comparison to myricetin, the hexaacetate derivative exhibits a more pronounced inhibitory effect on the generation of nitric oxide (NO), Prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). koreascience.kr

Positional Effects of Acetyl Groups on Receptor Binding and Enzyme Inhibition

The precise role that each of the six acetyl groups on the myricetin framework plays in binding to receptors and inhibiting enzymes has not been thoroughly investigated. However, general principles derived from structure-activity relationship studies of other acetylated flavonoids may offer some clues.

For many flavonoids, a free hydroxyl group at the 5-position is often crucial for certain biological activities, including anticancer effects. nih.gov Acetylation at this position can sometimes diminish a compound's potency compared to derivatives where this group is unaltered. nih.gov In this compound, all hydroxyl groups are acetylated, including the one at the 5-position. This comprehensive acetylation is the primary contributor to the molecule's increased lipophilicity, which appears to be the main driver of its enhanced anti-inflammatory action. koreascience.kr

While there is a lack of direct receptor binding studies for this compound, research on its parent compound, myricetin, shows that it can interact with various molecular targets, including enzymes and signaling proteins like IκB kinase (IKK), Akt, and components of the MAPK pathway. nih.govnih.govnih.govtmu.edu.tw The addition of bulky acetyl groups would significantly alter the molecule's size, shape, and electronic distribution, thereby affecting its binding affinity and specificity for these targets. The hydrogen-bonding capacity of the original hydroxyl groups is replaced by the larger, less polar acetyl groups, which might favor hydrophobic interactions within a receptor's binding site. Further research involving molecular docking and experimental binding assays is necessary to map out the specific positional effects of the acetyl groups on this compound's interactions with biological targets.

Comparative SAR Analysis Across Acetylated Flavonoids and Parent Compounds

The impact of acetylation on the biological activity of flavonoids is not consistent; it can vary depending on the structure of the parent flavonoid and the specific biological effect being measured. This complexity is highlighted in a comparative analysis of acetylated flavonols in cancer cell lines.

In a study examining the antiproliferative effects on different cancer cell lines (MDA-MB-231, HCT-116, and HepG2), acetylation produced opposite effects on myricetin compared to other flavonols like quercetin (B1663063) and kaempferol (B1673270). nih.gov While the acetylated versions of quercetin (5Ac-Q) and kaempferol (4Ac-K) demonstrated improved inhibition of tumor cell growth compared to their parent compounds, the acetylation of myricetin to its hexa-acetylated form (6Ac-M) led to a reduction in its inhibitory effect. nih.gov

For instance, in HCT-116 human colon cancer cells, the IC₅₀ value (the concentration needed to inhibit cell proliferation by 50%) for myricetin was above 160 µM, while for this compound (6Ac-M), it was 81.66 µM. nih.gov In MDA-MB-231 breast cancer cells, the IC₅₀ of myricetin was 27.2 µM, which rose to 50.9 µM for its acetylated derivative, signifying a 1.87-fold decrease in potency. nih.gov

This suggests that while increased lipophilicity from acetylation benefits myricetin's anti-inflammatory activity, it may be counterproductive for its anticancer properties. A possible explanation is the structural bulk from the six acetyl groups on myricetin, which has three hydroxyl groups on its B-ring. This significant alteration in size and polarity might interfere with its ability to bind effectively to molecular targets relevant to inhibiting cancer cells. nih.gov

Molecular Mechanism Elucidation at the Cellular and Subcellular Levels

The superior anti-inflammatory effect of this compound is directly tied to its capacity to suppress the expression of key pro-inflammatory enzymes at the protein level. koreascience.kr In LPS-stimulated macrophages, this compound shows a more powerful, dose-dependent inhibition of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) compared to myricetin. koreascience.kr

The downregulation of iNOS and COX-2 protein expression is a central mechanism of its anti-inflammatory action.

iNOS Inhibition : By decreasing the expression of the iNOS enzyme, this compound effectively reduces the production of nitric oxide (NO), a crucial signaling molecule and mediator in the inflammatory response. koreascience.kr

COX-2 Inhibition : Similarly, by inhibiting the expression of the COX-2 enzyme, this compound limits the synthesis of prostaglandins, such as PGE2, which are potent inflammatory mediators that cause pain and swelling. koreascience.kr

The reduced expression of these enzymes consequently leads to the observed decrease in the production of NO, PGE2, and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. koreascience.kr

While these downstream effects of this compound are well-documented, the specific upstream signaling pathways it modulates to achieve this downregulation of iNOS and COX-2 are not yet fully understood and remain an area for future investigation. koreascience.kr However, studies on the parent compound, myricetin, have revealed that it can curb inflammation by inhibiting the activation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are known to be critical regulators of iNOS and COX-2 gene expression. nih.govnih.govtmu.edu.twnih.gov It is conceivable that this compound acts on similar pathways, but direct experimental proof is needed for confirmation.

Computational and Theoretical Chemistry Approaches in Myricetin Hexaacetate Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of myricetin (B1677590) and its derivatives, docking studies are crucial for predicting how these compounds interact with biological targets such as proteins and enzymes.

Research has extensively used molecular docking to evaluate the binding affinity of myricetin against various therapeutic targets. For instance, studies have explored its potential as an inhibitor for proteins implicated in cancer, such as Phosphoinositide-dependent protein kinase-1 (PDK1) and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). semanticscholar.orgresearchgate.netscirp.orgnih.govresearchgate.net In these simulations, myricetin often demonstrates strong binding affinities, characterized by low docking scores and the formation of key interactions—such as hydrogen bonds and π-π stacking—with active site residues. nih.gov For example, docking studies against the SARS-CoV-2 3CLpro protease revealed a binding energy for myricetin of -7.4 kcal/mol. mdpi.com Similarly, in studies targeting proteins involved in cardiac fibrosis, myricetin was evaluated against TGF-β1 and galectin-3. nih.gov

The acetylation of myricetin to form Myricetin hexaacetate is predicted to significantly alter these interactions. The addition of six acetate (B1210297) groups increases the molecule's lipophilicity. koreascience.kr This change can enhance its ability to interact with hydrophobic pockets within a protein's binding site, potentially leading to stronger binding affinities and improved inhibitory activity. While direct docking studies on this compound are limited, the foundational knowledge from myricetin simulations provides a strong basis for predicting its enhanced interaction profile.

Table 1: Selected Molecular Docking Studies of Myricetin Against Various Protein Targets

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| SARS-CoV-2 3CLpro | 6LU7 | Myricetin | -7.4 | Leu141, His41, Cys145 mdpi.com |

| Prostate Cancer Target | Not Specified | Myricetin | -11.50 | Not Specified semanticscholar.org |

| Lung Cancer Target | Not Specified | Myricetin | -10.56 | Not Specified semanticscholar.org |

| Antioxidant Protein | 3GRS | Myricetin | -8.652 | Not Specified researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time. biorxiv.org These simulations are critical for validating the results of molecular docking and understanding the dynamic behavior of the binding.

MD simulations performed on myricetin complexed with various proteins have revealed stable interactions. nih.gov For example, a 100 ns simulation of myricetin bound to the human ubiquitin-activating enzyme (hUba1) showed that the ligand induces a significant conformational shift, leading to the inhibition of the enzyme's function. nih.gov In another study, MD simulations confirmed the stability and compactness of myricetin when bound to TGF-β1 and galectin-3, with minimal fluctuations observed at the active site, indicating a stable binding mode. nih.gov The root-mean-square fluctuation (RMSF) analysis from this study showed that the myricetin-galectin-3 complex exhibited minor fluctuations, suggesting stable binding. nih.gov

For this compound, the increased bulk and altered electronic profile due to the acetate groups would likely influence the binding dynamics. MD simulations would be essential to determine if these modifications lead to a more stable and prolonged interaction with the target protein. The enhanced lipophilicity of this compound could result in a more stable residence within the binding pocket, potentially increasing its therapeutic efficacy. koreascience.kr

Table 2: Summary of Molecular Dynamics Simulation Findings for Myricetin

| Target Protein | Simulation Length | Key Findings | Reference |

|---|---|---|---|

| hUba1 | 100 ns | Myricetin binding causes a ~90° shift in the crossover loop, leading to inhibition. | nih.gov |

| Galectin-3 | Not Specified | The myricetin-protein complex was stable with minor atomic fluctuations. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net These methods provide insights into properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and bond dissociation energies (BDE), which are fundamental to understanding a molecule's antioxidant and chemical reactivity. cumhuriyet.edu.trresearchgate.netnih.gov

Studies on myricetin using DFT have calculated key electronic properties to evaluate its molecular stability and antioxidant potential. researchgate.netcumhuriyet.edu.tr For example, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity. cumhuriyet.edu.tr MEP maps visually represent the electron density, highlighting nucleophilic and electrophilic sites that are likely to interact with biological receptors. researchgate.net Furthermore, calculations of BDEs for the various hydroxyl groups on the myricetin scaffold help to predict its antioxidant mechanism, with lower BDE values indicating a greater propensity for hydrogen atom transfer to scavenge free radicals. nih.gov

While specific quantum chemical calculations for this compound are not widely published, the acetylation of the hydroxyl groups would fundamentally alter its electronic properties. The acetate groups are electron-withdrawing, which would change the electron distribution across the flavonoid backbone. This would, in turn, affect its reactivity, binding properties, and antioxidant capacity. DFT calculations on this compound would be invaluable for quantifying these changes and providing a theoretical basis for its observed biological activities.

Table 3: Calculated Quantum Chemical Descriptors for Myricetin

| Parameter | Method | Value | Significance |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE_H-L) | B3LYP/6-31G(d,p) | Not specified | Indicates molecular stability and reactivity researchgate.netcumhuriyet.edu.tr |

| Bond Dissociation Enthalpy (BDE) | B3LYP/6-311G(d,p) | ~79-82 kcal/mol | Predicts antioxidant activity via hydrogen atom transfer nih.gov |

| Ionization Potential (IP) | B3LYP/6-311G(d,p) | ~161.4 kcal/mol | Relates to antioxidant activity via electron transfer nih.gov |

In Silico Screening and Rational Design Strategies for Flavonoid Derivatives

In silico screening involves computationally searching large libraries of compounds to identify those with a high probability of binding to a specific biological target. This approach has been widely used to screen natural product libraries, where flavonoids like myricetin frequently emerge as promising candidates against various diseases. semanticscholar.orgresearchgate.netnih.govsemanticscholar.org High-throughput virtual screening followed by more precise docking methods, like GLIDE extra precision, have identified myricetin as a potent multi-targeted inhibitor against cancer-related proteins. nih.gov

This compound is a prime example of a compound developed through a rational design strategy. The process begins with a lead compound, in this case, myricetin, which is identified through screening and known for its biological activities. However, natural flavonoids often suffer from poor bioavailability, limiting their therapeutic use. researchgate.netscirp.org Rational design aims to overcome these limitations by chemically modifying the lead compound.

The acetylation of myricetin's hydroxyl groups to create this compound is a deliberate modification intended to improve its pharmacokinetic profile. This esterification enhances the lipophilicity of the flavonoid. koreascience.kr Increased lipophilicity can lead to better interaction with cell membranes and improved absorption. koreascience.kr This strategy of creating flavonoid derivatives with ester groups is a common approach to enhance their drug-like properties. The resulting derivative, this compound, has shown increased anti-inflammatory effects compared to its parent compound, validating this rational design approach. koreascience.kr

Emerging Research Avenues and Methodological Advancements for Myricetin Hexaacetate

Novel Derivatization Strategies for Targeted Academic Inquiry

The primary derivatization strategy to produce myricetin (B1677590) hexaacetate is peracetylation, a chemical modification that replaces all hydroxyl groups with acetate (B1210297) esters. This process is central to academic inquiry as it serves to enhance the lipophilicity and stability of the parent compound, myricetin, potentially improving its bioavailability and altering its biological efficacy.

The synthesis of 3,3',4',5,5',7-hexaacetate myricetin is typically achieved through chemical acetylation. One established method involves reacting myricetin with an excess of acetic anhydride (B1165640) while using pyridine (B92270) as a base catalyst at elevated temperatures koreascience.kr. This strategy is designed to ensure complete acetylation of all six hydroxyl groups on the myricetin scaffold. The rationale behind this derivatization includes:

Improved Stability: Flavonoids like myricetin can be unstable under certain conditions; acylation can protect the sensitive hydroxyl groups from degradation nih.gov.

Enhanced Lipophilicity: The addition of acetyl groups increases the molecule's hydrophobicity. This modification is explored to potentially improve passage across cellular membranes, a critical factor in discovery research. Acylated myricetin derivatives have shown significantly enhanced lipophilicity compared to the parent compound nih.govbohrium.com.

Modulation of Biological Activity: Acetylation can change how the molecule interacts with biological targets. For instance, the acetylated form of myricetin has demonstrated different anti-inflammatory and antiproliferative activities compared to the original molecule koreascience.krnih.gov.

Beyond simple chemical acetylation, enzymatic approaches are being explored for more selective derivatization of flavonoids. While not specific to producing the hexa-acetate, studies on enzymatic acylation using lipases offer a pathway to creating a variety of myricetin esters mdpi.com. These strategies could be adapted to investigate the specific contribution of each hydroxyl group to myricetin's biological activity by creating partially acetylated derivatives for academic comparison against the fully substituted myricetin hexaacetate.

| Derivatization Strategy | Reagents/Catalysts | Purpose in Academic Inquiry | Reference |

|---|---|---|---|

| Chemical Acetylation (Peracetylation) | Acetic Anhydride, Pyridine | Produce this compound; Enhance lipophilicity and stability; Investigate changes in biological activity. | koreascience.kr |

| Enzymatic Acylation | Immobilized Lipases (e.g., CaLB, TLL), Acyl Donors (e.g., Vinyl Acetate) | Achieve regioselective acetylation; Create diverse libraries of myricetin esters for structure-activity relationship studies. | mdpi.com |

| Non-Enzymatic Acylation | Vinyl Esters (e.g., Vinyl Propionate, Vinyl Octanoate), Trimethylamine | Synthesize novel acyl myricetins to systematically study how chain length affects physicochemical properties and bioactivity. | nih.gov |

Integration of Advanced Analytical Platforms in Discovery Research

The characterization and quality control of this compound in discovery research rely on the integration of advanced analytical platforms. These technologies are crucial for confirming the successful synthesis of the derivative, purifying it, and quantifying it in various experimental models.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Reversed-phase HPLC is used to monitor the progress of the acetylation reaction, separating the more lipophilic this compound from the polar myricetin precursor koreascience.kr. For purification, preparative HPLC is employed to isolate the final product for subsequent biological assays koreascience.kr.

Mass Spectrometry (MS) is indispensable for structural elucidation. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) analysis, provides precise mass data to confirm the molecular weight of this compound (570.5 g/mol ), which is detected as an ion at m/z 571 [M+H]+ koreascience.kr. This confirmation is critical to verify that complete acetylation has occurred. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful platform used for the detection and validation of myricetin and its derivatives in complex biological samples researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a key platform for the structural identification of acylated myricetin products, confirming the specific sites of acetylation on the flavonoid backbone nih.gov.

| Analytical Platform | Application in this compound Research | Specific Parameters/Methods Mentioned | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | Monitoring reaction progress and purity analysis. | C18 Column; Mobile phase of water with 0.1% TFA and acetonitrile; Gradient elution. | koreascience.kr |

| Preparative HPLC | Purification of synthesized this compound. | C18 Column with UV/Vis detection. | koreascience.kr |

| Mass Spectrometry (HR-QTOF-ESI-MS) | Structural confirmation and molecular weight determination. | Detection of [M+H]+ ion at m/z 571, confirming the mass of this compound. | koreascience.kr |

| LC-MS/MS | High-sensitivity detection and validation in complex mixtures. | Used for identifying myricetin and its metabolites; applicable to its acetylated derivatives. | researchgate.net |

Exploration of Uncharted Biological Pathways and Interactions in Preclinical Models

A primary focus of synthesizing this compound is to explore how its altered chemical properties affect biological pathways in preclinical models. Research has specifically investigated its role in inflammation and cancer cell proliferation, revealing that acetylation can significantly modify the activity of the parent compound.

In a key preclinical study using lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells, this compound demonstrated superior anti-inflammatory effects compared to myricetin koreascience.kr. It showed a greater inhibitory effect on the production of key pro-inflammatory mediators, including nitric oxide (NO), Prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This enhanced activity was linked to a stronger inhibitory effect on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins koreascience.kr.

Conversely, in the context of cancer research, acetylation of myricetin appears to reduce its efficacy in certain cell lines. A comparative analysis of acetylated flavonoids evaluated their chemopreventive effects nih.gov. In MDA-MB-231 human breast cancer cells, this compound (referred to as 6Ac-M) showed a higher IC50 value (50.9 µM) compared to myricetin (27.2 µM), indicating a decrease in its ability to inhibit cell proliferation nih.gov. A similar trend was observed in HepG2 human liver cancer cells, where the IC50 of this compound was 81.66 µM, while that of myricetin was above 160 µM, suggesting that while the acetylated form was more potent in this specific cell line, the parent compound had very low activity to begin with nih.gov. These findings highlight that the biological effects of derivatization are pathway- and cell-type-specific.

| Preclinical Model | Biological Pathway | Finding for this compound | Reference |

|---|---|---|---|

| LPS-stimulated RAW264.7 Macrophages | Inflammation | Showed a greater inhibitory effect on pro-inflammatory mediators (NO, PGE2, IL-6, IL-1β) compared to myricetin. | koreascience.kr |

| MDA-MB-231 Breast Cancer Cells | Cancer Cell Proliferation | Exhibited a decreased inhibitory effect (IC50 = 50.9 µM) compared to myricetin (IC50 = 27.2 µM). | nih.gov |

| HepG2 Liver Cancer Cells | Cancer Cell Proliferation | Showed a stronger inhibitory effect (IC50 = 81.66 µM) compared to myricetin (IC50 > 160 µM). | nih.gov |

Development of High-Throughput Screening Methodologies for Derivative Libraries

The creation of this compound and other derivatives logically leads to the need for efficient screening methods to identify their potential biological activities. High-throughput screening (HTS) provides the necessary platforms to rapidly test entire libraries of such compounds against various biological targets.

While HTS studies specifically targeting this compound are not yet widely published, the methodologies for screening flavonoid libraries are well-established and directly applicable. These platforms can screen for various endpoints, including enzyme inhibition, antiviral activity, and effects on cell cycle progression.

Enzyme Inhibition Assays: HTS assays have been developed to screen large chemical libraries for inhibitors of specific enzymes, such as Hsp90 mdpi.com. These assays can be based on ATP hydrolysis, ligand binding, or protein refolding and are suitable for screening libraries of myricetin derivatives mdpi.com.

Cell-Based Phenotypic Screening: This approach is highly effective for identifying compounds with a desired cellular effect. For example, a flavonoid library was screened for antiviral activity against human enterovirus A71 (HEVA71) using a high-throughput immunofluorescence-based method nih.gov. Similarly, HTS systems based on cell cycle indicators have been used to screen flavonoid libraries to identify compounds that affect cell cycle transitions researchgate.net.

Biochemical Assays: Libraries of natural products, including flavonoids, are often screened using biochemical assays. These can be customized for 96-well or 384-well formats to test for activities such as antioxidant potential or inhibition of specific metabolic enzymes chemfaces.comselleckchem.com.

The development of these HTS methodologies allows for the systematic evaluation of this compound and other derivatives, accelerating the discovery of novel biological functions and potential therapeutic applications.

Q & A

Basic: How is Myricetin hexaacetate synthesized and characterized in academic research?

Methodological Answer:

this compound (MYR-HA) is synthesized via acetylation of myricetin, where hydroxyl groups are substituted with acetyl groups using green chemistry principles. Characterization involves:

- Mass Spectrometry (MS): A peak at m/z 571 ([M+H]⁺) confirms the molecular weight (570.5 g/mol) .

- ¹H-NMR: Chemical shifts between 6.9–7.63 ppm (aromatic protons) and 2.33–2.44 ppm (acetyl protons) validate the structure. Comparison with reference spectra for myricetin and MYR-HA ensures accuracy .

- Lipophilicity Assessment: XLOGP3 values (1.9 for MYR-HA vs. 1.2 for myricetin) confirm enhanced lipophilicity due to acetylation .

Basic: What are the standard cytotoxicity assays for evaluating this compound?

Methodological Answer:

The MTT assay on RAW 264.7 macrophage cells is widely used:

- Cells are treated with MYR-HA at varying concentrations (e.g., 10–100 µM) for 24–48 hours.

- Mitochondrial activity is measured via formazan dye absorbance at 570 nm.

- Results are normalized to untreated controls to calculate IC₅₀ values, ensuring therapeutic doses are non-cytotoxic .

Advanced: How do researchers compare the anti-inflammatory efficacy of Myricetin and its hexaacetate derivative?

Methodological Answer:

Comparative studies use LPS-induced RAW 264.7 macrophages to assess:

- Pro-Inflammatory Mediators: ELISA quantifies TNF-α, IL-6, and IL-1β levels. MYR-HA shows superior inhibition (e.g., >50% reduction in TNF-α at 50 µM) compared to myricetin .

- Protein Expression: Western blotting evaluates COX-2 and iNOS suppression. MYR-HA reduces COX-2 expression by ~70% at 100 µM, outperforming myricetin .

- Mechanistic Insights: Dose-response curves and IC₅₀ calculations (e.g., MYR-HA IC₅₀ = 12.04 µM in ADP assays) highlight potency differences .

Advanced: How can contradictory data on COX-2 inhibition mechanisms be resolved?

Methodological Answer:

Contradictions arise from COX-2 regulation at transcriptional (mRNA) vs. enzymatic levels. To address this:

- qPCR quantifies COX-2 mRNA levels to isolate transcriptional effects.

- Enzyme Activity Assays (e.g., luminescence-based ADP detection) measure direct inhibition of COX-2 catalytic activity .

- Integrated Analysis: Combining Western blot (protein expression) and prostaglandin E2 (PGE2) ELISA data clarifies whether inhibition is due to reduced expression or enzymatic blockade .

Advanced: What experimental designs optimize reproducibility in this compound studies?

Methodological Answer:

- Synthesis Protocols: Detailed acetylation conditions (e.g., solvent ratios, reaction time) and green chemistry principles (e.g., solvent-free reactions) ensure consistency .

- Cell Culture Standardization: Use of authenticated RAW 264.7 cells, matched passage numbers, and LPS concentrations (e.g., 1 µg/mL for 24 hours) reduces variability .

- Data Normalization: Cytokine/mediator levels are normalized to total protein content or housekeeping genes (e.g., β-actin) in Western blots .

Advanced: How does acetylation enhance Myricetin’s bioactivity and lipophilicity?

Methodological Answer:

- Lipophilicity: Acetylation increases XLOGP3 values from 1.2 (myricetin) to 1.9 (MYR-HA), improving membrane permeability and cellular uptake .

- Bioactivity Enhancement: MYR-HA’s acetyl groups stabilize interactions with hydrophobic enzyme pockets (e.g., COX-2), leading to stronger inhibition of PGE2 (IC₅₀ = 1.01 µM vs. 12.04 µM for myricetin) .

- Structural Confirmation: ¹H-NMR and MS ensure complete acetylation, avoiding partial derivatives that could skew bioactivity results .

Basic: What purification methods are used for this compound?

Methodological Answer:

- Recrystallization: MYR-HA is purified using ethanol-water mixtures or acetone, yielding crystals with a melting point of 213°C .

- Chromatography: Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted myricetin or monoacetylated byproducts .

Advanced: What strategies validate the anti-inflammatory signaling pathways affected by this compound?

Methodological Answer:

- Pathway-Specific Inhibitors: Co-treatment with NF-κB inhibitors (e.g., BAY 11-7082) or MAPK blockers (e.g., SB203580) identifies MYR-HA’s primary targets .

- Transcriptomic Profiling: RNA sequencing of LPS-treated macrophages reveals downstream genes (e.g., IL-6, TNF-α) modulated by MYR-HA .

- Kinase Assays: Phosphorylation status of signaling proteins (e.g., p38 MAPK) is assessed via immunoblotting to map pathway inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.